molecular formula C7H13N3O3S B12956813 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B12956813
M. Wt: 219.26 g/mol
InChI Key: OFYICIRJOYZHOP-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a methoxyethyl substituent at the 5-position of the pyrazole ring and a methyl group at the 1-position. Its methoxyethyl group may influence solubility and metabolic stability compared to analogs with other substituents.

Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(1-methoxyethyl)-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C7H13N3O3S/c1-5(13-3)6-4-7(9-10(6)2)14(8,11)12/h4-5H,1-3H3,(H2,8,11,12)

InChI Key

OFYICIRJOYZHOP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN1C)S(=O)(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation using an appropriate alkylating agent such as 1-bromo-2-methoxyethane.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the methoxyethyl group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the methoxyethyl group.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide and its analogs:

Compound Substituent at Position 5 Key Functional Groups Reported Activity Physicochemical Properties
5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide 1-Methoxyethyl Sulfonamide, Methoxyethyl Inferred NLRP3 inhibition (analog-based) Moderate lipophilicity (methoxyethyl enhances lipid solubility)
5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide 2-Hydroxypropan-2-yl Sulfonamide, Hydroxyl NLRP3 inflammasome inhibition Higher solubility due to hydroxyl group (logP ~1.61)
5-Isopropyl-1-methyl-1H-pyrazole-3-sulfonamide Isopropyl Sulfonamide NLRP3 inhibition (explicitly tested) Lower solubility (logP ~2.8) due to hydrophobic isopropyl
3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Chloro, Methyl ester Chloro, Ester, Sulfonamide Not reported Electron-withdrawing chloro may increase reactivity
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylate Benzoylamino, Methylsulfanyl Benzoyl, Methylsulfanyl, Ester Analgesic/anti-inflammatory Enhanced activity due to aromatic substituents

Key Comparisons

Substituent Effects on Bioactivity The 2-hydroxypropan-2-yl substituent () confers hydrogen-bonding capability, likely enhancing target binding in NLRP3 inhibition. Its hydroxyl group improves aqueous solubility (evidenced by NMR in DMSO-d6 and CD3OD) . The 1-methoxyethyl group in the target compound may balance lipophilicity and solubility, making it suitable for CNS-targeting applications (similar to fungicidal methoxyethyl analogs in ).

Benzoylamino-substituted pyrazoles () exhibited potent analgesic activity (equipotent to pentazocine), highlighting the importance of aromatic groups in pain modulation.

Synthetic Accessibility

  • The methoxyethyl group may require specialized synthesis steps (e.g., alkylation with methoxyethyl halides), whereas hydroxypropan-2-yl derivatives are synthesized via condensation with ketones .

Research Findings and Implications

  • NLRP3 Inflammasome Inhibition : The 2-hydroxypropan-2-yl analog demonstrated superior solubility and binding in preclinical models, making it a lead candidate for inflammatory diseases .
  • Metabolic Stability : The methoxyethyl group in the target compound may resist oxidative metabolism better than hydroxylated analogs, as seen in related methoxyethyl fungicides .
  • SAR Insights : Bulky substituents (e.g., isopropyl) reduce solubility but enhance target affinity, while polar groups (e.g., hydroxyl) improve pharmacokinetics at the cost of membrane permeability.

Biological Activity

5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for diverse biological activities.
  • Methoxyethyl Group : Enhances solubility and may influence pharmacokinetics.
  • Sulfonamide Group : Known for its ability to interact with various biological targets, including enzymes.

The mechanism of action of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide primarily involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition. This is particularly relevant in targeting enzymes involved in inflammatory processes.
  • Receptor Modulation : The pyrazole moiety can engage in π-π stacking interactions with aromatic residues in receptors, enhancing binding affinity and specificity.

1. Anticancer Activity

Research indicates that compounds similar to 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : These compounds have been shown to inhibit cell growth and induce apoptosis in cancer cells, suggesting potential applications in oncology.

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties:

  • Cytokine Inhibition : It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human chondro-sarcoma cell lines .

3. Antibacterial Activity

The sulfonamide moiety is recognized for its antibacterial properties, contributing to the overall biological profile of the compound:

  • Mechanism : The interaction with bacterial enzymes can disrupt metabolic pathways, enhancing its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth and apoptosis induction
Anti-inflammatoryInhibition of TNFα and IL-6 production
AntibacterialDisruption of bacterial metabolic pathways

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, including 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide:

  • Study on Anticancer Properties :
    • A study demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell lines, showcasing IC50 values in the nanomolar range .
  • Study on Anti-inflammatory Mechanisms :
    • Another research highlighted the compound's ability to reduce inflammation markers in a mouse model of arthritis, suggesting its therapeutic potential in treating inflammatory diseases .

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